Phosphate de lithium

Vue d'ensemble

Description

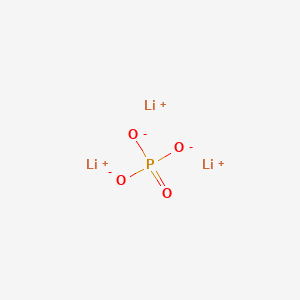

Lithium phosphate, with the chemical formula Li₃PO₄, is an inorganic compound that is commonly used in various industrial and scientific applications. It is a white, crystalline powder that is insoluble in water but soluble in acids. Lithium phosphate is known for its high thermal stability and is often used in the production of lithium-ion batteries, ceramics, and glass.

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: Lithium phosphate can be synthesized through a solid-state reaction involving lithium carbonate (Li₂CO₃) and phosphoric acid (H₃PO₄). The reaction is typically carried out at high temperatures (around 800°C) to ensure complete conversion.

Wet Chemical Method: Another common method involves the reaction of lithium hydroxide (LiOH) with phosphoric acid (H₃PO₄) at a lower temperature (around 40°C). The resulting lithium phosphate precipitate is then filtered, washed, and dried.

Industrial Production Methods:

Microwave-Assisted Hydrothermal Synthesis: This method involves the use of microwave radiation to heat a mixture of lithium hydroxide and phosphoric acid in an aqueous solution.

Solid-State Method: This method involves mixing lithium carbonate and phosphoric acid, followed by heating the mixture to high temperatures to form lithium phosphate.

Types of Reactions:

Double Displacement Reactions: Lithium phosphate can undergo double displacement reactions with other compounds.

Acid-Base Reactions: Lithium phosphate can react with acids to form lithium salts and phosphoric acid. For instance, it reacts with hydrochloric acid to produce lithium chloride and phosphoric acid.

Common Reagents and Conditions:

Reagents: Common reagents include lithium hydroxide, phosphoric acid, and lithium carbonate.

Conditions: Reactions are typically carried out at varying temperatures depending on the desired product and method used.

Major Products:

Lithium Hydroxide: Formed in reactions with hydroxides.

Lithium Salts: Formed in reactions with acids.

Chemistry:

Battery Technology: Lithium phosphate is a key component in lithium-ion batteries, particularly in the form of lithium iron phosphate (LiFePO₄), which is used as a cathode material.

Catalysis: It is used as a catalyst in various chemical reactions due to its thermal stability and reactivity.

Biology and Medicine:

Pharmaceuticals: Lithium phosphate is used in the formulation of certain medications, particularly those used to treat bipolar disorder.

Industry:

Ceramics and Glass: It is used in the production of ceramics and glass due to its ability to improve thermal and mechanical properties.

Electronics: Used in the manufacturing of electronic components due to its high thermal stability and conductivity.

Applications De Recherche Scientifique

Stockage d'énergie

Phosphate de lithium: est un composant clé des batteries au phosphate de fer et de lithium (LiFePO₄), utilisées pour leur sécurité, leur longue durée de vie et leur respect de l'environnement . Ces batteries sont essentielles dans les systèmes de stockage d'énergie, notamment le stockage d'énergie domestique et les véhicules électriques (VE), où elles offrent une source d'énergie fiable et durable .

Dispositifs médicaux

Dans le secteur médical, les batteries LiFePO₄ alimentent des appareils comme l'équipement médical portable, les systèmes de surveillance des patients et les systèmes de secours d'urgence . Leur stabilité et leur capacité à fournir une puissance élevée les rendent adaptées aux applications de santé critiques.

Électronique

This compound: les batteries sont utilisées dans divers appareils électroniques grand public, tels que les banques d'alimentation, les ordinateurs portables et les vélos électriques . Elles offrent une sécurité élevée et une longue durée de vie, ce qui les rend idéales pour les appareils électroniques portables.

Industrie automobile

L'industrie automobile a adopté le This compound pour ses batteries LFP, qui sont de plus en plus utilisées dans les véhicules électriques en raison de leur sécurité élevée, de leur fiabilité et de leur longue durée de vie . Ces batteries sont également moins sujettes à l'emballement thermique, ce qui en fait un choix plus sûr pour les fabricants de VE.

Applications aérospatiales

Batteries lithium-ion: avec des cathodes en this compound sont utilisées dans l'aérospatiale pour leur haute énergie spécifique et leur électrolyte inflammable, qui nécessitent une conception et un contrôle des risques minutieux . Elles sont essentielles pour alimenter diverses applications spatiales, garantissant la sécurité et la fiabilité dans des conditions extrêmes.

Sciences de l'environnement

This compound: joue un rôle dans les sciences de l'environnement en offrant une méthode d'extraction du lithium efficace et respectueuse de l'environnement à partir de sources diluées comme l'eau de mer et les eaux souterraines . Cela est crucial pour soutenir l'application des énergies renouvelables et des systèmes auxiliaires de stockage d'énergie.

Agriculture

En agriculture, les batteries au this compound sont utilisées pour alimenter les équipements et les outils agricoles, soutenir les systèmes d'irrigation intelligents et fournir une sauvegarde d'urgence en cas de panne de courant . Elles contribuent à optimiser l'utilisation des ressources et à réduire la dépendance aux combustibles fossiles.

Gestion de l'impact environnemental

La recherche sur les batteries lithium-ion usagées, qui contiennent souvent du this compound, se concentre sur la compréhension de leurs impacts environnementaux, de leurs sources de pollution et de leurs voies . L'élimination et le recyclage appropriés de ces batteries sont essentiels pour prévenir la contamination du sol, de l'eau et de l'air.

Mécanisme D'action

Target of Action

Lithium phosphate primarily targets several enzymes and proteins in the body. It is known to inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase . These enzymes play crucial roles in various cellular processes, including signal transduction, cell proliferation, and neuronal plasticity .

Mode of Action

Lithium phosphate interacts with its targets by competing with other ions, particularly magnesium and sodium . By displacing these ions, lithium phosphate can inhibit the activity of targeted enzymes . For instance, it inhibits GSK-3, a key enzyme involved in various cellular processes, including cell division and insulin regulation . Similarly, lithium phosphate inhibits inositol monophosphatase, thereby affecting the phosphatidylinositol signaling pathway .

Biochemical Pathways

Lithium phosphate affects several biochemical pathways. It is known to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects can lead to neuroprotective outcomes, particularly in the context of neurodegenerative disorders like Alzheimer’s disease .

Pharmacokinetics

The pharmacokinetics of lithium phosphate involves its absorption, distribution, metabolism, and excretion (ADME). The pharmacokinetics of lithium phosphate is linear within the dose regimen used in clinical practice . Therapeutic drug monitoring remains a key component of clinical surveillance due to lithium’s narrow therapeutic index .

Result of Action

The molecular and cellular effects of lithium phosphate’s action are diverse and significant. It has neuroprotective properties, reducing neuronal damage in conditions like Alzheimer’s disease by acting on multiple neuropathological targets . It also has mood-stabilizing effects, making it an effective treatment for bipolar disorder . Furthermore, lithium phosphate can lead to changes in neurotransmission and gene transcription .

Action Environment

The action, efficacy, and stability of lithium phosphate can be influenced by various environmental factors. For instance, the leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . On the other hand, lithium phosphate is an important material in battery technology and catalysis, and its precipitation in a supersaturated solution has been studied for its kinetics . The environmental impact of lithium phosphate batteries has also been analyzed, with a focus on their potential for environmental emission reduction .

Analyse Biochimique

Biochemical Properties

Lithium phosphate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, often acting as a competitive inhibitor for other cations, particularly sodium and magnesium . The nature of these interactions is primarily competitive, with lithium phosphate mimicking the structure of these other ions and binding to their active sites .

Cellular Effects

Lithium phosphate can influence cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, lithium, a component of lithium phosphate, is known to inhibit GSK-3, a kinase involved in numerous cellular processes, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of action of lithium phosphate is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. One of the key mechanisms is the inhibition of GSK-3, which leads to changes in gene expression and impacts various cellular processes . Additionally, lithium phosphate may bind to other biomolecules, affecting enzyme activity and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium phosphate can change over time. Studies have shown that lithium phosphate can precipitate in a supersaturated solution, with the kinetics of this process being influenced by various factors . Furthermore, lithium phosphate has been found to have a significant impact on the cycling stability of lithium-ion batteries, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of lithium phosphate can vary with different dosages in animal models. For instance, studies have shown that lithium, a component of lithium phosphate, can have beneficial effects on motor behavior in zebrafish at certain dosages . At higher doses, lithium can lead to significant polydipsia in both healthy controls and mutant mice .

Metabolic Pathways

Lithium phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Lithium phosphate can be transported and distributed within cells and tissues. Unlike other biologically significant ions, lithium is not closely regulated in body fluids . It is absorbed from the soil through roots and transferred to various organs or tissues through phosphate transporters .

Comparaison Avec Des Composés Similaires

Lithium Iron Phosphate (LiFePO₄): Used as a cathode material in lithium-ion batteries, known for its high safety and stability.

Lithium Cobalt Oxide (LiCoO₂): Another cathode material used in lithium-ion batteries, known for its high energy density but lower thermal stability compared to lithium iron phosphate.

Uniqueness:

Thermal Stability: Lithium phosphate is more thermally stable compared to other lithium compounds, making it suitable for high-temperature applications.

Safety: It is considered safer for use in batteries compared to lithium cobalt oxide due to its lower risk of thermal runaway.

Propriétés

Numéro CAS |

10377-52-3 |

|---|---|

Formule moléculaire |

H3LiO4P |

Poids moléculaire |

105.0 g/mol |

Nom IUPAC |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

Clé InChI |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

SMILES canonique |

[Li].OP(=O)(O)O |

Key on ui other cas no. |

10377-52-3 |

Description physique |

DryPowde |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)